molecular formula C16H15NO4S B13673993 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole

Cat. No.: B13673993
M. Wt: 317.4 g/mol
InChI Key: UGWHIQRVGWUWLX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of methoxy groups at the 5th and 6th positions of the indole ring, along with a phenylsulfonyl group at the 1st position. These functional groups contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of methoxy groups and the phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the phenylsulfonyl group or the reduction of the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenylsulfonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce de-sulfonylated indoles or reduced indole derivatives.

Scientific Research Applications

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s methoxy and phenylsulfonyl groups contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1-indanone: Shares the methoxy groups but lacks the phenylsulfonyl group.

    1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Contains a similar indanone core with additional functional groups.

Uniqueness

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for specialized applications.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5,6-dimethoxyindole

InChI

InChI=1S/C16H15NO4S/c1-20-15-10-12-8-9-17(14(12)11-16(15)21-2)22(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

UGWHIQRVGWUWLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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